(E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide

Description

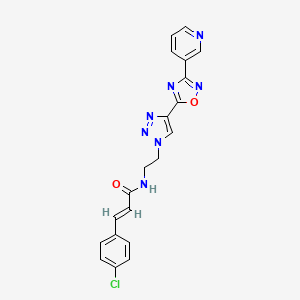

The compound "(E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide" is a structurally complex molecule featuring a conjugated acrylamide backbone, a 4-chlorophenyl group, and heterocyclic moieties (1,2,4-oxadiazole and 1,2,3-triazole) linked to a pyridinyl substituent. Its synthesis likely involves multi-step reactions, including 1,3-dipolar cycloaddition for triazole formation and nucleophilic substitution for oxadiazole integration .

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN7O2/c21-16-6-3-14(4-7-16)5-8-18(29)23-10-11-28-13-17(25-27-28)20-24-19(26-30-20)15-2-1-9-22-12-15/h1-9,12-13H,10-11H2,(H,23,29)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGOELCFFFUCDJ-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C=CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)/C=C/C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide is a novel chemical entity that incorporates multiple pharmacologically relevant scaffolds: the oxadiazole , triazole , and acrylamide moieties. This structure suggests potential biological activity, particularly in the fields of oncology and antimicrobial research.

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have been shown to exhibit a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

- Mechanism of Action : The oxadiazole derivatives often exert their anticancer effects through various mechanisms such as:

-

Case Studies :

- A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT-116), with IC50 values indicating potent activity. For instance, certain derivatives showed IC50 values as low as 0.48 µM against MCF-7 cells .

- Molecular docking studies indicated strong interactions between oxadiazole derivatives and target proteins, suggesting a rational basis for their design as anticancer agents .

Antimicrobial Activity

Compounds with the oxadiazole structure have also been investigated for their antimicrobial properties:

- Research has shown that some synthesized oxadiazole derivatives possess good inhibitory activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings support the potential use of oxadiazoles in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been crucial for enhancing biological activity. Modifications to the oxadiazole core can significantly influence potency and selectivity against different biological targets .

Data Summary Table

The following table summarizes key findings regarding the biological activity of selected derivatives related to the compound :

| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Derivative A | MCF-7 | 0.48 | Apoptosis induction |

| Derivative B | HCT-116 | 0.78 | Enzyme inhibition |

| Derivative C | E. coli | 10.5 | Antimicrobial action |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles and triazoles exhibit promising anticancer properties. The compound incorporates both these moieties, suggesting potential efficacy against various cancer types.

Case Studies:

- Zheng et al. synthesized novel 1,3,4-oxadiazole derivatives and evaluated their telomerase inhibitory activity against gastric cancer cell lines. Among the derivatives tested, those with a pyridine moiety showed significant inhibition (IC50 values around 2.5 µM), indicating that similar structures could be explored for the compound .

- Zhang et al. developed a series of 1,3,4-oxadiazole derivatives that were screened for anticancer activity using TRAP PCR-ELISA assays. One compound demonstrated an IC50 value of 1.18 µM against multiple cancer cell lines (HEPG2, MCF7), which is notably lower than the positive control staurosporine .

Inhibition of Nitric Oxide Synthase

The compound has been identified as a potential inhibitor of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation and cancer progression.

Research Findings:

- FK-330 , a related compound with structural similarities to (E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide, has shown effectiveness as an orally bioavailable small molecule inhibitor of iNOS . This suggests that the target compound may exhibit similar pharmacological properties.

Synthetic Pathways and Structure Activity Relationship (SAR)

Understanding the synthetic pathways and SAR is crucial for optimizing the compound's efficacy and minimizing toxicity.

Synthesis Techniques:

Several methods have been reported for synthesizing oxadiazole derivatives:

- Cyclization Reactions: Utilizing acylthiosemicarbazides in the presence of bases has yielded various oxadiazole derivatives with promising biological activities .

Structure Activity Relationship:

The incorporation of electron-donating or electron-withdrawing groups on the aromatic rings significantly affects the biological activity. For instance:

- Compounds with substituents at the para position often exhibit higher potency compared to those at the ortho position .

Broader Implications in Drug Development

The integration of oxadiazole and triazole moieties into drug design reflects a growing trend in developing multifunctional agents capable of targeting multiple pathways in cancer biology.

Potential Applications:

Given its structural complexity and biological activity:

- The compound could be further investigated as a lead candidate for developing new anticancer therapies.

Comparison with Similar Compounds

Key Observations :

Heterocyclic Influence: The target compound’s 1,2,4-oxadiazole-triazole system distinguishes it from simpler triazole derivatives (e.g., 6 m). Oxadiazoles are known for enhanced metabolic stability and hydrogen-bonding capacity compared to ether-linked naphthalenyloxy groups in 6 m .

Substituent Effects : The 4-chlorophenyl group is conserved in 4312 and 3312, but 3312 introduces a polar 4-hydroxy-3-methoxyphenyl group, likely improving solubility but reducing membrane permeability compared to the target compound’s pyridinyl-oxadiazole system .

Electronic Properties : The nitro group in 5012 introduces strong electron-withdrawing effects, which may alter reactivity compared to the target compound’s chloro and pyridinyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.